Saturated vs. Unsaturated C5–C5' Bond: A Structural Determinant of Metabolic and Conformational Behavior
The target compound features a saturated methylene bridge between the thiazolidine-2,4-dione ring and the benzofuran moiety, in contrast to the exocyclic double bond (benzylidene) found in the unsaturated analog CAS 503827-36-9 and in clinically used TZDs such as rosiglitazone. This saturation eliminates the electrophilic Michael acceptor site that can react with glutathione (GSH) and other biological nucleophiles, a known bioactivation pathway for unsaturated TZDs leading to reactive metabolite formation [1]. Specifically, the unsaturated analog (CAS 503827-36-9) has MW = 245.25 g/mol and a predicted pKa of 6.29, whereas the saturated target compound (CAS 866042-26-4) has MW = 247.27 g/mol, one additional hydrogen-bond donor (HBD = 1 vs. 0), and an additional rotatable bond (2 vs. 1), as computed by PubChem [2]. The presence of the sp³ carbon also increases molecular flexibility, which may improve induced-fit binding to certain protein targets.
| Evidence Dimension | Molecular structure: saturation state at C5 |
|---|---|
| Target Compound Data | Saturated (sp³ C5), MW = 247.27, HBD = 1, Rotatable Bonds = 2 |
| Comparator Or Baseline | Unsaturated analog CAS 503827-36-9: sp² C5 (benzylidene), MW = 245.25, predicted pKa = 6.29, Rotatable Bonds ≈ 1 |
| Quantified Difference | ΔMW = +2.02 g/mol; additional H-bond donor; one additional rotatable bond; absence of electrophilic Michael acceptor |
| Conditions | Computed molecular descriptors (PubChem) and predicted physicochemical properties (ChemicalBook) |
Why This Matters
The absence of an electrophilic double bond predicts lower intrinsic reactivity toward GSH and reduced risk of idiosyncratic toxicity, a key procurement consideration when selecting TZD scaffolds for lead optimization where metabolic stability is critical.
- [1] Kalgutkar, A.S. et al. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry. Chem. Res. Toxicol. 18, 630–638 (2005). View Source
- [2] PubChem CID 3812267; ChemicalBook CAS 503827-36-9 Product Properties (2025). View Source
